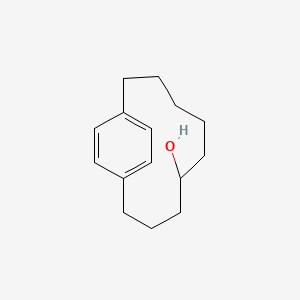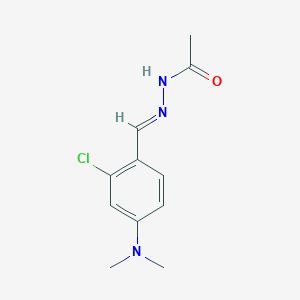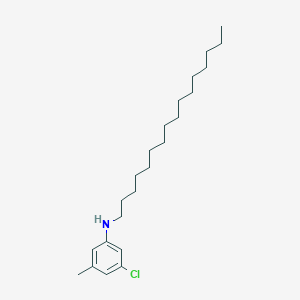
Carbonic acid;2-(4-fluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;2-(4-fluorophenyl)guanidine: is a compound with the molecular formula C8H10FN3O3 It is a derivative of guanidine, a strong organic base, and contains a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(4-fluorophenyl)guanidine typically involves the reaction of 4-fluoroaniline with cyanamide, followed by the addition of carbon dioxide. The reaction conditions often include the use of a catalyst, such as copper chloride, and a base, such as potassium carbonate . The reaction proceeds through the formation of an intermediate guanidine derivative, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid;2-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Carbonic acid;2-(4-fluorophenyl)guanidine is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. The guanidine group is known to form hydrogen bonds and electrostatic interactions, which can influence the activity of biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of Carbonic acid;2-(4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Guanidine: A strong organic base with similar chemical properties.
Biguanide: Contains two guanidine groups and is used in pharmaceuticals.
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidinium hydrogencarbonate: A related compound with a similar structure
Uniqueness: Carbonic acid;2-(4-fluorophenyl)guanidine is unique due to the presence of both the guanidine and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorophenyl group enhances the compound’s stability and bioavailability, while the guanidine group provides strong basicity and the ability to form hydrogen bonds .
Propriétés
Numéro CAS |
112677-19-7 |
|---|---|
Formule moléculaire |
C15H18F2N6O3 |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
carbonic acid;2-(4-fluorophenyl)guanidine |
InChI |
InChI=1S/2C7H8FN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4) |
Clé InChI |
FHJJUHFOBSQSDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N)F.C1=CC(=CC=C1N=C(N)N)F.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)




![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

